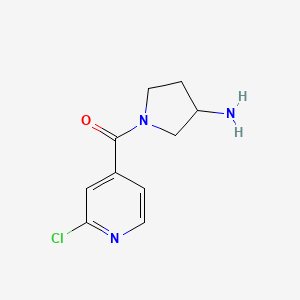

(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone

CAS No.: 1580898-38-9

Cat. No.: VC3200281

Molecular Formula: C10H12ClN3O

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1580898-38-9 |

|---|---|

| Molecular Formula | C10H12ClN3O |

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | (3-aminopyrrolidin-1-yl)-(2-chloropyridin-4-yl)methanone |

| Standard InChI | InChI=1S/C10H12ClN3O/c11-9-5-7(1-3-13-9)10(15)14-4-2-8(12)6-14/h1,3,5,8H,2,4,6,12H2 |

| Standard InChI Key | JDCDXYHQQXZCQS-UHFFFAOYSA-N |

| SMILES | C1CN(CC1N)C(=O)C2=CC(=NC=C2)Cl |

| Canonical SMILES | C1CN(CC1N)C(=O)C2=CC(=NC=C2)Cl |

Introduction

Chemical Structure and Properties

Physical and Chemical Identifiers

The compound (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone is uniquely identified through various chemical identifiers. It possesses specific molecular characteristics that define its physical properties and chemical behavior in different environments and reactions.

Table 1: Basic Chemical Identifiers and Properties

| Property | Value |

|---|---|

| CAS Number | 1580898-38-9 |

| Molecular Formula | C10H12ClN3O |

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | (3-aminopyrrolidin-1-yl)-(2-chloropyridin-4-yl)methanone |

| InChI | InChI=1S/C10H12ClN3O/c11-9-5-7(1-3-13-9)10(15)14-4-2-8(12)6-14/h1,3,5,8H,2,4,6,12H2 |

| InChIKey | JDCDXYHQQXZCQS-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1N)C(=O)C2=CC(=NC=C2)Cl |

Structural Features

The presence of the primary amine group (-NH2) at the 3-position of the pyrrolidine ring makes this compound particularly interesting for medicinal chemistry applications, as this functional group can participate in hydrogen bonding with biological targets. Additionally, the chlorine atom on the pyridine ring serves as a potential site for further functionalization through nucleophilic aromatic substitution reactions, enabling the synthesis of various derivatives with modified properties.

Synthesis and Production Methods

Synthetic Routes

The synthesis of (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone typically involves the formation of an amide bond between 3-aminopyrrolidine and 2-chloropyridine-4-carboxylic acid. This is generally achieved through standard peptide coupling reactions, which require activation of the carboxylic acid group to facilitate nucleophilic attack by the secondary amine of the pyrrolidine ring.

Several synthetic routes can be employed to prepare this compound, with the most common approach involving the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with activating agents like hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). These reagents facilitate the formation of the amide bond while minimizing side reactions and racemization.

Industrial Production

In industrial settings, the production of (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone involves optimized processes designed for efficiency, purity, and scalability. These procedures often employ continuous flow reactors or other advanced technologies to ensure consistent quality and yield. The industrial synthesis typically includes several purification steps, such as recrystallization or chromatography, to obtain the pure compound with high purity levels required for pharmaceutical or research applications.

The optimization of reaction conditions, including temperature, solvent selection, and reaction time, plays a crucial role in maximizing yield while minimizing the formation of unwanted byproducts. Industrial methods often focus on green chemistry principles to reduce waste and environmental impact, making the production process more sustainable and economically viable.

Chemical Reactivity and Transformations

Types of Reactions

(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone can participate in a variety of chemical reactions, primarily due to the reactive functional groups present in its structure. Three main types of reactions are commonly observed with this compound:

-

Oxidation reactions: The primary amine group can undergo oxidation to form various nitrogen-containing functional groups, including imines, nitroso compounds, and nitro derivatives.

-

Reduction reactions: The ketone (amide) functionality can be reduced to form secondary alcohol derivatives, altering the conformational flexibility of the molecule.

-

Substitution reactions: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles including amines, thiols, and alkoxides.

Transformations and Derivatives

The structural versatility of (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone allows for the synthesis of numerous derivatives with potentially enhanced biological activities or improved physicochemical properties. Common transformations include:

-

Functionalization of the primary amine through acylation, alkylation, or reductive amination.

-

Replacement of the chlorine atom with various nucleophiles to modify the electronic properties of the pyridine ring.

-

Modification of the amide bond through reduction or activation for further coupling reactions.

These transformations enable the creation of chemical libraries based on this scaffold, which can be screened for various biological activities and structure-activity relationship studies.

Biological Activities

Overview of Biological Activities

(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone exhibits a range of biological activities that make it a valuable compound in medicinal chemistry research. Based on preliminary studies, this compound has shown potential in several therapeutic areas, with activities that could be relevant for the development of new pharmaceutical agents.

| Activity Type | Potential Application | Level of Evidence |

|---|---|---|

| Antimicrobial | Antibacterial agents | Preliminary studies |

| Antitumor | Cancer therapeutics | In vitro investigations |

| Neuroprotective | Neurodegenerative disease treatment | Early research phase |

| Enzyme Inhibition | Various therapeutic targets | Structure-based predictions |

Detailed Research Findings

The compound has been investigated for its potential role in inhibiting certain cellular processes relevant to disease states. In particular, its structural features suggest possible interactions with various biological targets involved in cellular signaling and metabolic pathways.

Research indicates that the compound may influence cellular processes through its interaction with specific receptor types or enzymes. The presence of the aminopyrrolidine moiety appears to be critical for certain biological activities, as similar compounds containing this structural element have demonstrated comparable effects in preliminary screening assays.

While detailed, peer-reviewed studies on the specific biological mechanisms of (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone are still emerging, structure-activity relationship analyses suggest that the compound's ability to form hydrogen bonds and its conformational flexibility contribute significantly to its biological activity profile.

Applications in Research and Industry

Pharmaceutical Applications

The compound's versatility as a building block in organic synthesis makes it particularly valuable in pharmaceutical research and development. Its potential applications include:

-

Serving as a key intermediate in the synthesis of more complex drug candidates.

-

Acting as a scaffold for structure-activity relationship studies in drug discovery programs.

-

Providing a starting point for the development of novel antibacterial or antiviral agents.

The compound's structural features, particularly the combination of basic and hydrogen-bonding groups, make it suitable for targeting protein-protein interactions or enzyme active sites, which are common targets in modern drug discovery efforts.

Agrochemical Applications

Beyond pharmaceutical applications, (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone has potential relevance in agrochemical research. Similar heterocyclic compounds have been employed in the development of pesticides, herbicides, and plant growth regulators. The compound's ability to interact with biological systems suggests possible applications in crop protection and agricultural productivity enhancement.

The development of derivatives based on this scaffold could lead to new agrochemical agents with improved efficacy, selectivity, or environmental profiles compared to existing products in the market.

Comparison with Similar Compounds

The chemical landscape includes several compounds structurally related to (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone, each with distinct properties and activities. Comparative analysis of these related structures provides insights into structure-activity relationships and guides the rational design of new derivatives.

Table 3: Comparison of Related Compounds

| Compound | Structural Difference | Effect on Activity |

|---|---|---|

| (3-Aminopyrrolidin-1-yl)(2-fluoropyridin-4-yl)methanone | Fluorine instead of chlorine | Altered lipophilicity and binding properties |

| (3-Aminopyrrolidin-1-yl)(6-chloropyridin-3-yl)methanone | Different position of chlorine | Modified electronic distribution and reactivity |

| (4-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone | Amine at position 4 | Changed spatial orientation of hydrogen bonding |

These structural analogs demonstrate how subtle modifications can significantly impact the compound's physicochemical properties and biological activities. Understanding these relationships is crucial for the rational design of new derivatives with enhanced properties for specific applications.

Future Research Directions

The current state of research on (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone suggests several promising avenues for future investigation. These include:

-

Further exploration of its antimicrobial properties, particularly against resistant bacterial strains.

-

Detailed mechanistic studies to elucidate its mode of action in various biological systems.

-

Development of improved synthetic routes to enable large-scale production with higher yields and purity.

-

Design and synthesis of novel derivatives with enhanced biological activities or improved pharmacokinetic profiles.

The compound's versatility and preliminary biological activities indicate significant potential for future applications in both pharmaceutical and agrochemical sectors, warranting continued research efforts in these directions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume